molecular formula C22H25BrN2O6 B5055538 1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid

1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid

Cat. No.: B5055538
M. Wt: 493.3 g/mol
InChI Key: LUGBERLTVMCJEU-UHFFFAOYSA-N
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Description

1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid is a complex organic compound that features a piperazine ring, a bromophenyl group, and a methylphenoxy group

Preparation Methods

The synthesis of 1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine derivative: The piperazine ring is first functionalized with a bromophenyl group through a nucleophilic substitution reaction.

    Attachment of the ethanone group: The intermediate product is then reacted with 4-methylphenoxyacetyl chloride in the presence of a base to form the final compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

    Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Scientific Research Applications

1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including potential drug candidates.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be compared with other similar compounds such as:

    1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone: This compound has a methoxy group instead of a bromophenyl group, which may result in different biological activities and chemical reactivity.

    1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone: The presence of a chlorophenyl group instead of a bromophenyl group can alter the compound’s pharmacological properties and its interactions with molecular targets.

The uniqueness of 1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-6-8-18(9-7-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-2-3-5-19(17)21;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGBERLTVMCJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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